(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
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Overview
Description
The compound (3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde is a complex organic molecule with multiple functional groups, including hydroxyl, furan, and oxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the furan and oxane groups: These groups can be introduced through glycosylation reactions using glycosyl donors and acceptors under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and crystallization methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of tosylates or chlorides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde: .
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity. Its complex structure allows for multiple points of interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
The compound known as (3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde is a complex organic molecule with notable biological activities. This article aims to provide a comprehensive overview of its biological activity supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H43NO7 with a molecular weight of approximately 517.654 g/mol. The structure features multiple hydroxyl groups and a furan moiety which contribute to its biological properties.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C29H43NO7 |
Molecular Weight | 517.654 g/mol |
Functional Groups | Hydroxyl (-OH), Furan |
Stereochemistry | Multiple chiral centers |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress which is linked to various diseases.
- Mechanism of Action : The presence of hydroxyl groups enhances its ability to scavenge free radicals.
- Case Study : In vitro studies demonstrated that the compound can reduce oxidative damage in cellular models by increasing the levels of endogenous antioxidants.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens.
- Bacterial Inhibition : Studies reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It also displays antifungal properties against common strains such as Candida albicans.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been studied for its anti-inflammatory properties.
- Cytokine Modulation : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for therapeutic applications in:
- Chronic Disease Management : Due to its antioxidant and anti-inflammatory properties.
- Infectious Diseases : As a potential natural antimicrobial agent.
Summary of Key Studies
Case Study Example
In a study published in 2023, researchers evaluated the compound's effects on oxidative stress in cultured human cells. The results indicated a dose-dependent increase in cellular viability and a decrease in markers of oxidative damage after treatment with varying concentrations of the compound.
Properties
CAS No. |
6014-43-3 |
---|---|
Molecular Formula |
C29H42O11 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O11/c1-26-6-3-18-19(29(26,37)9-5-17(26)15-10-21(32)38-13-15)4-8-28(36)11-16(2-7-27(18,28)14-31)39-25-24(35)23(34)22(33)20(12-30)40-25/h10,14,16-20,22-25,30,33-37H,2-9,11-13H2,1H3/t16-,17+,18?,19?,20?,22+,23?,24?,25+,26+,27-,28-,29-/m0/s1 |
InChI Key |
UWXGONCJXIMJRE-OXDHUBJPSA-N |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O)C=O)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O |
Origin of Product |
United States |
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